molecular formula C9H18N2O2 B13195317 N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

Cat. No.: B13195317
M. Wt: 186.25 g/mol
InChI Key: JCDJWKWTFRNLDX-UHFFFAOYSA-N
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Description

N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide: is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is characterized by the presence of a pyrrolidine ring, a hydroxyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide typically begins with commercially available starting materials such as 3-hydroxypyrrolidine and 2-methylpropanoyl chloride.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can undergo oxidation to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry:

    Catalysis: N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, making it valuable in biochemical studies and drug development.

Medicine:

    Drug Design: Due to its structural features, this compound can be a lead compound in the design of new pharmaceuticals targeting specific biological pathways.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecule. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide
  • 1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one

Comparison:

  • Structural Differences: While N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide has a 2-methylpropanamide group, similar compounds may have different substituents, affecting their chemical properties and reactivity.
  • Unique Features: The presence of the 2-methylpropanamide group in this compound provides unique steric and electronic effects, influencing its interactions with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-7(2)8(12)11-6-9(13)3-4-10-5-9/h7,10,13H,3-6H2,1-2H3,(H,11,12)

InChI Key

JCDJWKWTFRNLDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1(CCNC1)O

Origin of Product

United States

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